1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide
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Overview
Description
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a sulfonylamino group, and a dichloropyridine moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the dichloropyridine moiety. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dichloropyridine Moiety: This step involves the chlorination of pyridine, followed by sulfonylation to introduce the sulfonylamino group.
Coupling Reactions: The final step involves coupling the pyrazole ring with the dichloropyridine moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylamino group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]imidazole-3-carboxamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-[4-[(2,5-Dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloropyridine moiety allows for versatile chemical modifications, while the pyrazole ring provides stability and potential for biological interactions.
Properties
IUPAC Name |
1-[4-[(2,5-dichloropyridin-3-yl)sulfonylamino]phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O3S/c16-9-7-13(14(17)19-8-9)26(24,25)21-10-1-3-11(4-2-10)22-6-5-12(20-22)15(18)23/h1-8,21H,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGVTMFKFYXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl)N3C=CC(=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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